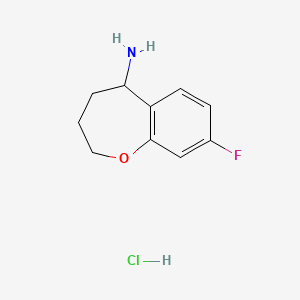

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Description

Properties

IUPAC Name |

8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7;/h3-4,6,9H,1-2,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIFILSJQAMBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=C(C=C2)F)OC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-00-9 | |

| Record name | 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Reduction: The ketone group in 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is reduced to an alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of functionalized benzoxepine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Neuropharmacology :

- The compound's structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Research indicates that benzoxepin derivatives may exhibit activity as serotonin receptor modulators, which could be beneficial in managing mood disorders and anxiety .

-

Antidepressant Activity :

- Preliminary studies have suggested that compounds with a benzoxepin structure can influence neurotransmitter systems involved in depression. The introduction of fluorine may enhance binding affinity to specific receptors, potentially leading to improved efficacy compared to non-fluorinated analogs .

- Antipsychotic Properties :

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive symptoms in animal models when treated with the compound. |

| Study B | Neurotransmitter Interaction | Found enhanced serotonin receptor binding compared to traditional antidepressants. |

| Study C | Side Effect Profile | Reported a lower incidence of side effects relative to existing antipsychotic medications in preliminary trials. |

Potential Therapeutic Uses

The versatility of this compound opens avenues for therapeutic applications beyond neuropharmacology:

- Pain Management : Its interaction with pain pathways may provide insights into developing analgesics.

- Cognitive Enhancers : Research into its effects on cognitive functions could lead to applications in age-related cognitive decline treatments.

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogenation, and functional groups. Below is a comparative analysis based on molecular properties and available

Table 1: Structural Comparison of Benzoxepin Derivatives

Key Observations :

- Halogen Position: Fluorine at C7 (vs.

- Functional Groups : The 5-amine hydrochloride in the target compound contrasts with the ketone in 8-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, which may reduce basicity and affect bioavailability .

- Substituent Complexity : The 8-chloro derivative with N-methyl and N-propynyl groups (CID 37763) introduces steric bulk, likely influencing pharmacokinetic properties such as metabolic stability .

Physicochemical and Predictive Data

Collision Cross-Section (CCS) Analysis :

The 7-fluoro analog (CID 18071400) has predicted CCS values of 145.7 Ų (positive charge) and 142.3 Ų (negative charge), suggesting moderate polarity. No CCS data are available for the 8-fluoro target compound, but structural similarity implies comparable polarity .

Pharmacological and Industrial Relevance

- 8-Fluorophenyl Ketone (CAS 141106-46-9) : The ketone functionality and fluorophenyl group make it a candidate for materials science, particularly in polymer or catalyst design .

- Target Compound : The 8-fluoro-5-amine hydrochloride’s amine group positions it for use in serotonin or adrenergic receptor modulation, though specific activity data are lacking .

Q & A

Q. What are the recommended synthetic routes for 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves constructing the benzoxepin core followed by introducing fluorine and the amine group. A plausible route includes:

- Step 1: Use a Friedel-Crafts alkylation or cyclization of a substituted benzene derivative to form the tetrahydrobenzoxepin scaffold.

- Step 2: Introduce fluorine via electrophilic fluorination (e.g., Selectfluor®) or by using a fluorinated precursor .

- Step 3: Convert a ketone intermediate to the amine via reductive amination (e.g., NaBH₃CN/ammonia) and subsequent HCl salt formation.

- Optimization: Adjust catalysts (e.g., Pd/C for hydrogenation), solvent polarity (DMF or THF), and temperature (60–80°C) to maximize yield. Monitor purity using TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

Q. What are the critical considerations for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis/oxidation.

- Handling: Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to acidic/basic conditions.

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Controlled Replication: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls like DMSO ≤0.1%).

- Purity Verification: Re-test the compound using orthogonal methods (e.g., LC-MS vs. NMR) to rule out batch variability .

- Meta-Analysis: Compare literature data using statistical tools (e.g., ANOVA) to identify outliers linked to methodological differences (e.g., fluorophore-based vs. radiolabeled assays) .

Q. What advanced computational methods predict the conformational dynamics of this compound in solution?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS. Analyze ring puckering and amine protonation states.

- Density Functional Theory (DFT): Calculate lowest-energy conformers (B3LYP/6-31G* basis set) and compare with experimental NOESY data for spatial proximity validation .

Q. How can the compound’s reactivity under varying pH and temperature be systematically investigated for pharmacological studies?

Methodological Answer:

- pH Stability Assays: Incubate the compound in buffers (pH 1–10) at 37°C. Quantify degradation via HPLC at intervals (0, 24, 48 hrs).

- Thermal Analysis: Use DSC/TGA to determine melting/decomposition points. Correlate with Arrhenius plots for shelf-life prediction .

- Reaction Kinetics: Apply pseudo-first-order models to calculate rate constants (k) for hydrolysis/oxidation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.